molecular formula C11H12O2 B11910808 1-(4-(Oxetan-3-yl)phenyl)ethanone CAS No. 1044507-50-7

1-(4-(Oxetan-3-yl)phenyl)ethanone

Cat. No.: B11910808
CAS No.: 1044507-50-7
M. Wt: 176.21 g/mol
InChI Key: PTGRHIKFLQHQLF-UHFFFAOYSA-N
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Description

1-(4-(Oxetan-3-yl)phenyl)ethanone is an organic compound with the molecular formula C11H12O2. It features an oxetane ring, a four-membered cyclic ether, attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Oxetan-3-yl)phenyl)ethanone typically involves the formation of the oxetane ring followed by its attachment to the phenyl ethanone moiety. One common method includes the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, to form the oxetane ring . Another approach is the intramolecular etherification of preformed intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Oxetan-3-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(4-(Oxetan-3-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, the oxetane ring can influence the compound’s physicochemical properties, such as solubility and metabolic stability. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Oxetan-3-yl)phenyl)ethanone is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The ring strain in oxetanes makes them reactive intermediates in various chemical transformations, providing opportunities for the synthesis of diverse compounds .

Properties

CAS No.

1044507-50-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-[4-(oxetan-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,11H,6-7H2,1H3

InChI Key

PTGRHIKFLQHQLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2COC2

Origin of Product

United States

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